molecular formula C16H14N2O2 B14382493 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine CAS No. 89684-44-6

2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine

Cat. No.: B14382493
CAS No.: 89684-44-6
M. Wt: 266.29 g/mol
InChI Key: DVWZOWWCSYSGKR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazine ring substituted with a methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or carboxylic acids in the presence of dehydrating agents. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis systems, and the use of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can be compared with other similar compounds, such as:

    2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with different electronic properties and reactivity.

    2-Phenyl-1,3,4-oxadiazine: Lacks the methoxy group, leading to different chemical behavior and applications.

    4-Methoxyphenyl-1,3,4-oxadiazine: Different substitution pattern, affecting its physical and chemical properties.

Properties

CAS No.

89684-44-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine

InChI

InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-18-17-11-15(20-16)12-5-3-2-4-6-12/h2-11,17H,1H3

InChI Key

DVWZOWWCSYSGKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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